4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline
Overview
Description
4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline, also known as 4-dimethylaminopropionitrile, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor, and is soluble in water and organic solvents. It is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug development.
Scientific Research Applications
Conformational Preferences and Chemical Reactivity
- Conformational Studies : A study by Flores-Ortega et al. (2008) investigated the conformational preferences of beta- and gamma-aminated proline analogues, which are structurally related to 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline. These studies use quantum mechanical calculations to understand how substituents affect the conformational properties of cyclic amino acids, which could be relevant to understanding the chemical behavior of the compound (Flores-Ortega et al., 2008).
Applications in Synthetic Chemistry
- Synthesis of Peptide Analogues : Research by Breitenmoser et al. (2001) on the synthesis of novel 2H-azirin-3-amines, including derivatives structurally similar to 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline, demonstrates the utility of these compounds in constructing complex peptide structures. Such synthetic applications highlight the potential of the compound for peptide synthesis and modification (Breitenmoser et al., 2001).
Biodegradation and Environmental Studies
- Biodegradation Monitoring : The biodegradation of aromatic amines, such as 2,4-dimethylaniline, has been studied to understand the environmental fate and degradation pathways of industrial pollutants. These studies, including electrochemical monitoring techniques, can provide insights into the biodegradation potential and environmental impact of structurally related compounds like 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline (Brimecombe et al., 2006).
Analytical and Biochemical Applications
- Analytical Chemistry Techniques : Research on the development of mild methods for preparing derivatives of fatty acids for GC–MS analysis demonstrates the utility of compounds with functionalities similar to 4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline. These methods, which involve the reaction of amino alcohols with fatty acids, are crucial for the structural analysis of lipids and could be relevant for the analytical applications of the compound (Svetashev, 2011).
properties
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-12(2,9-13)10-5-7-11(8-6-10)14(3)4/h5-8H,9,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCRUPLQFSFYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-amino-2-methylpropan-2-yl)-N,N-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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